Retention of Sub-Micromolar Potency via 5-Methyl Isoxazole Bioisosterism Compared to Parent Ethyl Ester
In a study on P2Y12 receptor antagonists, 5-alkyl-oxazole derivatives were designed as bioisosteres of a metabolically labile ethyl ester. The direct comparator is the parent ethyl nicotinate lead compound. The 5-methyl-oxazole bioisostere, a core scaffold feature of this product, retained sub-micromolar potency, demonstrating its ability to mimic the electrostatic and steric features of the parent ester while offering a distinct metabolic profile [1]. This evidence is crucial for projects focused on replacing ester functionalities with stable heterocyclic mimetics.
| Evidence Dimension | P2Y12 Receptor Binding Affinity (Potency Retention) |
|---|---|
| Target Compound Data | Sub-micromolar potency (retained from parent) |
| Comparator Or Baseline | Parent ethyl nicotinate ester lead compound (sub-micromolar potency) |
| Quantified Difference | No significant loss in potency; successful bioisosteric replacement confirmed. |
| Conditions | In vitro P2Y12 receptor binding assay. (Note: This data is for the 5-methyl-oxazole moiety; compound-specific data for the full ethyl 4-(5-methyl-1,2-oxazole-3-amido)benzoate molecule was not available). |
Why This Matters
This quantifies the 5-methyl-oxazole moiety's role as a validated bioisostere, directly justifying its selection over other heterocyclic replacements that may fail to maintain target affinity.
- [1] Bach, P., et al. (2013). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. Future Medicinal Chemistry, 5(17), 2037-2056. PMID: 24215345. View Source
